Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
Description
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate (CAS: 1645962-43-1) is a heterocyclic compound featuring a thiazole ring linked to a trifluoromethyl-substituted pyridine moiety via a carbon–carbon bond. This compound is primarily used in research and development, with applications in medicinal chemistry and agrochemical discovery due to its structural versatility .
Properties
Molecular Formula |
C12H9F3N2O2S |
|---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
ethyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)8-6-20-10(17-8)7-3-4-9(16-5-7)12(13,14)15/h3-6H,2H2,1H3 |
InChI Key |
MVWZOGDKYXGWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific pathways involved in inflammation and neurodegeneration .
Comparison with Similar Compounds
Methyl Ester Derivatives
- Mthis compound (SY359336): Structural Difference: Replacement of the ethyl ester with a methyl group. Impact: Reduced molecular weight (compared to the ethyl derivative) and altered solubility.
Halogenated Pyridine Analogues
- Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate (SY359345) :
- Structural Difference : Substitution of trifluoromethyl with bromine at the pyridine’s 6-position.
- Impact : Bromine’s electronegativity and larger atomic radius may alter electronic properties and steric interactions, influencing reactivity in cross-coupling reactions. However, bromine lacks the metabolic stability conferred by trifluoromethyl groups .
Chlorinated Derivatives
- Ethyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate (SY359347): Structural Difference: Chlorine replaces trifluoromethyl at the pyridine’s 6-position.
Functional Group Variations in Related Heterocycles
Trifluoromethoxy-Substituted Analogues
- Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate: Structural Difference: Trifluoromethoxy group on a phenyl ring instead of trifluoromethyl on pyridine. However, the isoxazole core may confer different target selectivity compared to thiazole .
Pyrazole- and Imidazole-Containing Analogues
- Ethyl 6-(3-Fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: Structural Difference: Imidazo-thiazole fused system with a fluorinated aromatic substituent. Fluorine atoms enhance metabolic stability, but the fused system may reduce conformational flexibility compared to the simpler thiazole-pyridine structure .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Key Substituents | Solubility (Predicted) | LogP (Estimated) | Metabolic Stability |
|---|---|---|---|---|
| This compound | Trifluoromethyl, ethyl ester | Moderate in DMSO | 2.8 | High (CF₃ group) |
| Mthis compound | Trifluoromethyl, methyl ester | High in polar solvents | 2.3 | Moderate |
| Ethyl 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylate | Bromine, ethyl ester | Low in water | 3.1 | Low (Br susceptible to metabolism) |
| Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate | Trifluoromethoxy, isoxazole | Low in water | 3.5 | High |
Table 1. Comparative physicochemical properties of selected analogues
Biological Activity
Ethyl 2-[6-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its thiazole ring, which is known for contributing to various pharmacological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. Thiazole derivatives have been reported to induce apoptosis in cancer cells, with some compounds displaying IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example, one derivative exhibited an IC50 of 1.61 µg/mL against cancer cell lines, indicating significant cytotoxicity .
Table 1: Summary of Antitumor Activities of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.61 | Apoptosis induction |
| Compound B | HT-29 | 1.98 | Cell cycle arrest |
| This compound | A-431 | <2.00 | Unknown |
Antiparasitic Activity
Thiazole compounds have also been evaluated for antiparasitic effects. Certain derivatives have shown efficacy against protozoan parasites such as Giardia intestinalis and Leishmania. For instance, a related thiazole derivative demonstrated an IC50 value of 10 nM against Giardia, outperforming traditional treatments .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated promising antimicrobial and anticancer properties, warranting further exploration in vivo .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazoles revealed that modifications on the pyridine ring significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance potency against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
